N-(2H-1,3-benzodioxol-5-yl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with a propenyl group at the N1 position and a benzodioxol-containing carboxamide moiety at C3. The 4-hydroxy group distinguishes it from common 4-oxo-quinoline derivatives, which may influence hydrogen-bonding interactions and metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-2-9-22-14-6-4-3-5-13(14)18(23)17(20(22)25)19(24)21-12-7-8-15-16(10-12)27-11-26-15/h2-8,10,23H,1,9,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACYWFUACQEFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2H-1,3-benzodioxol-5-yl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
| Cell Line | IC₅₀ (μg/mL) |
|---|---|
| HCT116 | 5.0 |
| MCF7 | 6.5 |
These findings suggest that the compound may selectively target cancerous cells while sparing normal cells, making it a promising candidate for cancer therapy .
Antimicrobial Activity
Beyond its anticancer effects, this compound has shown potential antimicrobial activity against various pathogens. Studies have demonstrated its efficacy against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to reduce neuroinflammation and protect neuronal cells from apoptosis.
Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, the compound was tested on HCT116 and MCF7 cell lines. The results indicated that it inhibited cell growth significantly compared to control groups. The study concluded that the compound could be developed into a lead candidate for further investigation in cancer therapy .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at low concentrations, suggesting potential for development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
4-Oxo vs. 4-Hydroxy Substitution
The target compound’s 4-hydroxy group contrasts with the 4-oxo moiety in analogs like 1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (). In contrast, the 4-oxo group in analogs improves π-stacking interactions in hydrophobic enzyme pockets .
Quinoline vs. Naphthyridine Cores
Compound 67 from (N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide) replaces the quinoline core with a naphthyridine system. Naphthyridines exhibit broader π-conjugation, enhancing intercalation with DNA/RNA but reducing selectivity for certain kinase targets compared to quinolines .
Substituent Effects
N1-Alkyl Groups
The propenyl group (C3H5) at N1 in the target compound offers intermediate lipophilicity (clogP ≈ 2.1) compared to bulkier pentyl (C5H11, clogP ≈ 3.8) or adamantyl (clogP ≈ 5.2) groups in analogs. Smaller alkyl chains like propenyl may improve aqueous solubility but reduce membrane permeability .
Carboxamide Moieties
The benzodioxol substituent in the target compound introduces a rigid, electron-rich aromatic system, favoring interactions with serotonin receptors or monooxygenase enzymes. In contrast, adamantyl or diethylaminoethyl groups (e.g., in ) enhance steric bulk and basicity, shifting activity toward kinase inhibition or intracellular protein targets .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
Structural Characterization
Crystallographic studies of similar compounds (e.g., ’s adamantyl derivative) often employ SHELX software for refinement, highlighting the importance of X-ray diffraction in confirming substituent geometry and hydrogen-bond networks .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a benzodioxole moiety and a quinoline core, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses several functional groups that are critical for its biological activity. The presence of the hydroxyl group, carbonyl group, and the benzodioxole structure suggests potential interactions with various biological targets.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those linked to oxidative stress and inflammation.
- Receptor Modulation : It could interact with various receptors to modulate signaling pathways associated with cell survival and apoptosis.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anticancer Properties
Research indicates that this compound has potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. It exhibited activity against several bacterial strains, suggesting a possible role as an antimicrobial agent. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through activation of caspase cascades .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound inhibited bacterial growth at low concentrations, showcasing its potential as a therapeutic agent for treating infections .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
